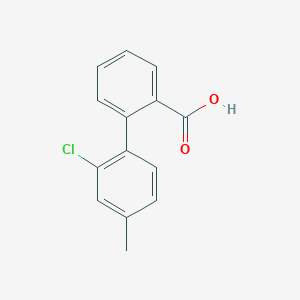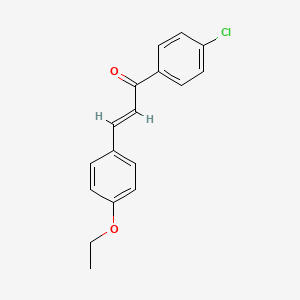
(2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
Vue d'ensemble
Description
(2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one, commonly referred to as CEPE, is a synthetic compound with a wide range of applications in scientific research. Its unique structure and properties make it an ideal tool for studying the biochemical and physiological effects of compounds. CEPE has been used in a variety of laboratory experiments, including studies of drug metabolism, toxicology, and pharmacology.
Applications De Recherche Scientifique
CEPE has been used in a variety of scientific research applications, including studies of drug metabolism, toxicology, and pharmacology. It has also been used in studies of enzyme inhibition, enzyme kinetics, and receptor binding. CEPE has been used to study the effects of compounds on cells and tissues, as well as the effects of drugs on physiological processes.
Mécanisme D'action
CEPE is believed to act as an inhibitor of enzymes and receptors. It binds to specific sites on enzymes and receptors, blocking their activity. This inhibition can have a variety of effects on cells and tissues, depending on the enzyme or receptor that is affected.
Biochemical and Physiological Effects
CEPE has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism and to inhibit the binding of drugs to their receptors. CEPE has also been shown to have anti-inflammatory and anti-oxidant effects, as well as to modulate the activity of certain hormones.
Avantages Et Limitations Des Expériences En Laboratoire
CEPE has several advantages for laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time without degradation. It is also a relatively non-toxic compound, making it safe to use in laboratory experiments. The main limitation of CEPE is its relatively low solubility in water, making it difficult to use in some experiments.
Orientations Futures
CEPE has potential applications in a variety of fields. It could be used to study the effects of drugs on physiological processes, as well as to develop new drugs and therapies. It could also be used to study the effects of compounds on cells and tissues, as well as to develop new compounds with specific biochemical and physiological effects. CEPE could also be used to study the effects of environmental pollutants on organisms and to develop new strategies for mitigating their effects. Finally, CEPE could be used to study enzyme inhibition and receptor binding, as well as to develop new compounds with specific enzyme and receptor inhibitory properties.
Méthodes De Synthèse
CEPE is synthesized through a multi-step process involving several organic reactions. The synthesis begins with the reaction of 4-chlorophenyl acrylate and 4-ethoxyphenyl acrylate to form a 2-chloro-4-ethoxyphenyl acrylate intermediate. This intermediate is then reacted with potassium tert-butoxide to form the desired CEPE product. This process is typically carried out at room temperature in an inert atmosphere.
Propriétés
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c1-2-20-16-10-3-13(4-11-16)5-12-17(19)14-6-8-15(18)9-7-14/h3-12H,2H2,1H3/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOYJPNYLCAKIL-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501196758 | |
| Record name | (2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1001435-07-9 | |
| Record name | (2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001435-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-[3-(Trifluoromethyl)phenyl]ethenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6328460.png)
![1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione](/img/structure/B6328471.png)
![N-2-[3,4-Bis(trifluoromethoxy)phenyl]ethylphthalimide, 92%](/img/structure/B6328472.png)
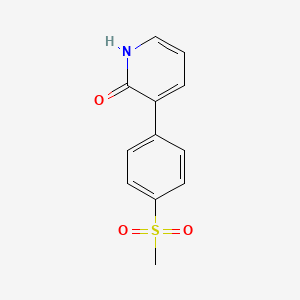
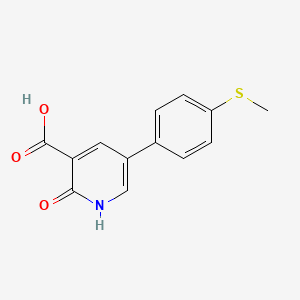
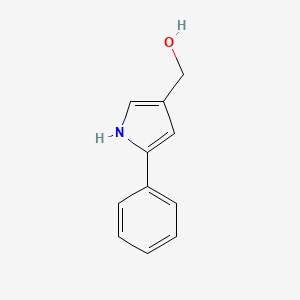

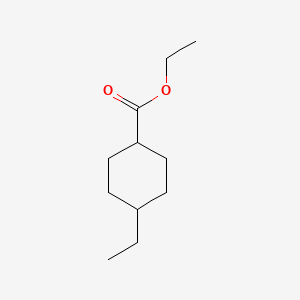


![5'-(3,5-Dicarboxyphenyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B6328543.png)

